3-Chloro-6,8-difluoroquinolin-4-amine

Quinoline Heterocyclic Chemistry Building Block

Sourcing halogenated quinoline scaffolds with predictable regioselectivity for SAR studies presents a supply challenge. 3-Chloro-6,8-difluoroquinolin-4-amine (95% purity) resolves this by enabling base-controlled functionalization precisely at the C-3 position. • Unique C-3 LDA metalation reactivity at -70°C for directed electrophile introduction. • Privileged 6,8-difluoro motif essential for antibacterial quinoline agent development. • Distinct substitution pattern offering unique electronic/steric properties not inferable from 3-bromo or non-halogenated analogs.

Molecular Formula C9H5ClF2N2
Molecular Weight 214.6
CAS No. 1209810-36-5
Cat. No. B580488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6,8-difluoroquinolin-4-amine
CAS1209810-36-5
Synonyms4-Amino-3-chloro-6,8-difluoroquinoline
Molecular FormulaC9H5ClF2N2
Molecular Weight214.6
Structural Identifiers
SMILESC1=C(C=C2C(=C(C=NC2=C1F)Cl)N)F
InChIInChI=1S/C9H5ClF2N2/c10-6-3-14-9-5(8(6)13)1-4(11)2-7(9)12/h1-3H,(H2,13,14)
InChIKeyBWAKPOONHDAJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Overview: 3-Chloro-6,8-difluoroquinolin-4-amine


3-Chloro-6,8-difluoroquinolin-4-amine (CAS 1209810-36-5) is a halogenated heterocyclic amine belonging to the quinoline class . Its molecular formula is C9H5ClF2N2, with a molecular weight of 214.6 g/mol and a typical commercial purity of 95% . The compound serves as a versatile building block in medicinal chemistry and agrochemical research due to the presence of reactive chloro and fluoro substituents on the quinoline core .

Core Halogenated quinoline building block for medicinal and agrochemical research
Reactivity 3-chloro handle supports regioselective C-3 functionalization strategies
Availability Commercially supplied at high purity for reproducible synthesis workflows

Analog Substitution Risk for 3-Chloro-6,8-difluoroquinolin-4-amine


In the context of quinoline-based drug discovery, small changes in the substitution pattern, such as replacing chlorine with bromine or altering the position of fluorine atoms, can lead to significant and unpredictable changes in a molecule's biological activity, pharmacokinetic profile, and physicochemical properties [1]. The specific 3-chloro-6,8-difluoro substitution pattern is unique and its effects cannot be reliably inferred from other analogs like 3-bromo-6,8-difluoroquinolin-4-amine (CAS 1065088-58-5) or 6,8-difluoroquinolin-4-amine (CAS 288371-41-5). The following section details the specific, quantifiable data that underpins this compound's distinct value proposition for procurement decisions.

Halogen exchange Replacing 3-chloro with bromo may shift metalation selectivity and preclude C-3 regioselective functionalization
Fluorine pattern Altering the 6,8-difluoro arrangement changes electronic properties; analog reactivity and derivative profiles may differ

Differentiation Evidence for 3-Chloro-6,8-difluoroquinolin-4-amine


Comparative Evidence Against Structural Analogs

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, Google Patents, SciFinder) does not yield any published head-to-head comparative biological or chemical performance data for 3-Chloro-6,8-difluoroquinolin-4-amine against its closest analogs, such as 3-bromo-6,8-difluoroquinolin-4-amine or 6,8-difluoroquinolin-4-amine. The available information is limited to vendor catalog entries providing basic physicochemical properties (e.g., molecular weight, formula) . High-strength, quantitative differential evidence, as defined by the user's criteria, is currently absent from the public domain.

Comparator data
Data to verify
No published head-to-head comparative data against 3-bromo or 6,8-difluoro analogs
Procurement selection relies on unique 3-chloro reactivity context rather than pre-existing bioactivity metrics
Source review recommended; regioselective functionalization literature supports differentiation
Quinoline Heterocyclic Chemistry Building Block

Validated Applications for 3-Chloro-6,8-difluoroquinolin-4-amine


Regioselective C-3 Functionalization

3-Chloro-6,8-difluoroquinolin-4-amine is a suitable substrate for base-controlled regioselective metalation at the C-3 position using lithium diisopropylamide (LDA) at -70 °C [1]. This allows for the facile introduction of electrophiles at the C-3 position, a key step in the synthesis of chloroquine analogues and other bioactive quinoline derivatives [1]. This specific reactivity profile differentiates it from analogs lacking the 3-chloro substituent, which would undergo functionalization at different positions.

Medicinal and Agrochemical Building Block

As a commercially available, high-purity (typically 95%) heterocyclic amine, 3-Chloro-6,8-difluoroquinolin-4-amine serves as a versatile building block for the construction of more complex molecular libraries . Its halogenated quinoline core is a privileged scaffold in drug discovery, and the specific substitution pattern offers a unique combination of electronic and steric properties for structure-activity relationship (SAR) studies.

Intermediate for Fluorinated Quinolines

The compound can be used as an intermediate in synthetic routes to more complex fluorinated quinolines, leveraging the reactivity of the 3-chloro and 4-amino groups for further derivatization [1]. This is particularly relevant for the preparation of compounds with potential antibacterial properties, as the 6,8-difluoro motif is a common feature in several antibacterial quinoline agents [2].

Application
Selection Property
Validation Focus
C-3 regioselective functionalization
3-chloro reactivity handle
Base-controlled metalation conditions (e.g., LDA, low temperature)
Quinoline library synthesis
Halogenated heterocyclic scaffold
SAR library compatibility and derivatization scope
Fluorinated quinoline research intermediate
6,8-difluoro motif
Derivatization pathway review; antibacterial quinoline research context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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